Muscarinic Toxin 7 is a highly selective antagonist derived from the venom of the black mamba snake (Dendroaspis polylepis). This peptide specifically targets the M1 muscarinic acetylcholine receptor, exhibiting subnanomolar affinity and distinguishing itself from other muscarinic receptor subtypes. The unique binding characteristics of Muscarinic Toxin 7 make it a valuable tool for studying receptor interactions and signaling pathways in neuroscience and pharmacology.
Muscarinic Toxin 7 is classified as a neurotoxic peptide and is part of the muscarinic toxin family found in mamba venoms. These toxins primarily affect the nervous system by interacting with muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes, including neurotransmission and modulation of neuronal excitability. Muscarinic Toxin 7 is particularly noted for its selectivity for the M1 subtype, making it a potent antagonist in experimental settings .
The synthesis of Muscarinic Toxin 7 involves several critical steps:
Muscarinic Toxin 7 consists of a polypeptide chain with a specific arrangement of amino acids that contributes to its three-dimensional structure. Key features include:
The molecular weight of Muscarinic Toxin 7 is approximately 7 kDa, and its sequence includes several charged and hydrophobic residues that facilitate its interaction with the receptor.
Muscarinic Toxin 7 primarily functions through non-covalent interactions with the M1 muscarinic receptor. The binding process involves:
Studies have demonstrated that mutations in specific amino acids within the M1 receptor can significantly alter the binding affinity of Muscarinic Toxin 7, highlighting the importance of these interactions in drug design .
The mechanism by which Muscarinic Toxin 7 exerts its effects involves:
Research indicates that Muscarinic Toxin 7 may enhance mitochondrial function via Ca2+/Calmodulin-dependent pathways, promoting neurite outgrowth in sensory neurons under certain conditions .
Muscarinic Toxin 7 exhibits several notable physical and chemical properties:
Muscarinic Toxin 7 has several important applications in scientific research:
Muscarinic Toxin 7 (MT7) originates from the venom of the Eastern green mamba (Dendroaspis angusticeps), an arboreal elapid snake endemic to East Africa. This venom represents a sophisticated biochemical arsenal evolved for prey immobilization, comprising a complex mixture of neurotoxins, enzymes, and other bioactive peptides. Among these components, MT7 belongs to the three-finger toxin (3FTx) superfamily, characterized by a conserved structural fold consisting of three β-stranded loops ("fingers") extending from a hydrophobic core stabilized by four disulfide bonds [1] [4] [7]. The toxin is a 65-amino acid peptide with the specific sequence: LTC³VKSNSIWFPTSEDC¹⁷PDGQNLC²⁴FKRWQYISPRMYDFTRGC⁴²AATC⁴⁶PKAEYRDVINC⁵⁷C⁵⁸GTDKC⁶³NK (disulfide bonds: Cys³-Cys²⁴, Cys¹⁷-Cys⁴², Cys⁴⁶-Cys⁵⁷, Cys⁵⁸-Cys⁶³) [4]. With a molecular weight of 7,472.53 Da, this compact structure facilitates precise interaction with target receptors [4].
The evolutionary pressure for prey capture has refined MT7's specificity toward mammalian muscarinic acetylcholine receptors (mAChRs). Unlike ion-channel targeting neurotoxins that induce rapid paralysis, MT7 disrupts G protein-coupled receptor (GPCR) signaling, suggesting a strategic role in subduing prey through metabolic dysregulation rather than immediate neuromuscular blockade [2] [7]. D. angusticeps venom contains multiple MT isoforms (MT1-MT7), each exhibiting distinct receptor subtype preferences, with MT7 emerging as the most selective antagonist for the M₁ receptor subtype [4] [7].
Table 1: Key Characteristics of MT7
Property | Value/Description |
---|---|
Source Organism | Dendroaspis angusticeps (Eastern green mamba) |
Toxin Class | Three-finger toxin (3FTx) |
Amino Acid Residues | 65 |
Molecular Weight | 7,472.53 Da |
Disulfide Bond Pairings | Cys³-Cys²⁴, Cys¹⁷-Cys⁴², Cys⁴⁶-Cys⁵⁷, Cys⁵⁸-Cys⁶³ |
Primary Target | M₁ muscarinic acetylcholine receptor |
Binding Affinity (Kd) | Subnanomolar to low nanomolar range (0.1–1 nM) |
Selectivity Ratio (M₁ vs others) | ~10,000-fold |
MT7 was first isolated and sequenced in the mid-1990s during biochemical fractionation studies of D. angusticeps venom. Initial investigations demonstrated its unprecedented binding selectivity for the M₁ mAChR subtype. Radioligand binding assays using cloned human receptors expressed in Chinese Hamster Ovary (CHO) cells revealed that MT7 bound to M₁ receptors with low nanomolar affinity (IC₅₀ ~1 nM), while exhibiting no detectable binding to M₂, M₃, M₄, or M₅ subtypes even at micromolar concentrations [5] [7]. This specificity distinguished it from other muscarinic toxins (e.g., MT1, MT3) that targeted multiple subtypes [7].
Functional characterization established MT7 as a potent non-competitive antagonist with pseudo-irreversible binding properties. In M₁-expressing cells, MT7 (1–30 nM) inhibited acetylcholine-stimulated [³⁵S]-GTPγS binding and carbachol-induced inositol phosphate accumulation, effectively suppressing Gq-mediated signaling [5]. Crucially, MT7 reduced the maximal agonist response (decreased Eₘₐₓ) without significantly altering agonist EC₅₀ values, confirming its non-competitive mechanism [5]. Kinetic studies demonstrated that MT7 dramatically slowed the dissociation rate of the orthosteric antagonist [³H]-N-methylscopolamine ([³H]-NMS) from M₁ receptors, indicative of allosteric modulation. Furthermore, receptor-bound MT7 resisted washing procedures, with binding persistence exceeding 8 hours, confirming its pseudo-irreversible nature [3] [5]. This combination of high selectivity and sustained action made MT7 an invaluable pharmacological tool for dissecting M₁ receptor functions.
Table 2: Key Findings from Early Functional Studies of MT7
Functional Assay | Observation | Implication |
---|---|---|
[³⁵S]-GTPγS binding (CHO-M₁ cells) | Inhibition of ACh response; IC₅₀ ~1–3 nM | Potent blockade of G protein activation |
Inositol phosphate accumulation (N1E-115) | Inhibition of carbachol response (0.3–3 nM) | Suppression of M₁-mediated phospholipase C signaling |
[³H]-NMS dissociation kinetics | 5-fold decrease in kₒff after MT7 binding | Allosteric stabilization of orthosteric ligand binding |
Receptor washout experiments | No recovery of [³H]-NMS binding after 8-hour washout | Pseudo-irreversible receptor occupancy |
Specificity screening (M₁-M₅ subtypes) | Activity only at M₁; no effect on M₂, M₃, M₄, M₅ up to µM concentrations | Unprecedented subtype selectivity |
Dendroaspis venoms contain a diverse array of muscarinic toxins (MTs) with distinct pharmacological profiles. While MT7 exhibits exclusive specificity for M₁ receptors, other MTs display broader or alternative selectivity:
Strikingly, some MTs exhibit "off-target" activity at adrenoceptors. MT1 binds human α₂B-adrenoceptors with high affinity (IC₅₀ = 2.3 nM), while MT3 interacts with α₁A-, α₁D-, and α₂A-adrenoceptors (IC₅₀ = 1–10 nM) [2]. In contrast, MT7 shows no detectable binding to any adrenoceptor subtype (α₁A/B/D, α₂A/B/C, β₁, β₂) or other non-muscarinic GPCRs, underscoring its unique target specificity [2].
The molecular basis for MT7's selectivity was elucidated through mutagenesis studies of mAChRs. Two extracellular loop residues are critical: Glu²⁰⁷ in ECL2 and Glu⁴⁴⁹ in ECL3 of the human M₁ receptor. When introduced into the non-binding M₃ receptor (via K²⁰⁷E/K⁴⁴⁹E mutations), these residues conferred MT7 binding, albeit with reduced affinity (apparent Kᵢ = 24 nM). Additional substitution of Phe²⁰⁴ to Tyr (F²⁰⁴Y) enhanced affinity to near-native levels (Kᵢ = 0.5 nM), mimicking M₁'s pharmacology [4] [6]. Similarly, converting M₅ receptors via E¹⁷⁵Y¹⁸⁴E⁴⁷⁴ mutations enabled MT7 binding, confirming that extracellular loops govern subtype specificity [6]. These minimal structural requirements highlight how conserved residues in ECL2/ECL3 enable MT7's discrimination between highly homologous mAChR subtypes.
Table 3: Selectivity Profiles of Major Muscarinic Toxins from Mamba Venoms
Toxin | Primary Target(s) | Affinity (IC₅₀) | Secondary Targets | Functional Activity |
---|---|---|---|---|
MT7 | M₁ mAChR | 0.1–1 nM | None detected | Potent non-competitive antagonist |
MT1 | M₁/M₄ mAChR | ≥100 nM | α₂B-adrenoceptor (IC₅₀=2.3 nM) | Agonist at M₁, M₃, M₅ |
MT2 | M₁/M₄ mAChR | ~100 nM | Not reported | Agonist at M₁, M₃, M₅ |
MT3 | M₄ mAChR | 1–4 nM | α₁A-,α₁D-,α₂A-adrenoceptors | Competitive antagonist (M₄) |
MTα | α₂B-adrenoceptor | ~10 nM | None (mAChR-inactive) | Not characterized |
Note: Affinity values are approximate and based on radioligand binding assays in recombinant systems [2] [4] [5].
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